molecular formula C8H4ClNO2 B13697801 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B13697801
M. Wt: 181.57 g/mol
InChI Key: UPDXFTNEVVFBCP-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a bicyclic aromatic compound featuring a 1,3-dioxole ring fused to a benzene ring. The molecule is substituted with a chlorine atom at the 6-position and a carbonitrile group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its synthesis typically involves halogenation and cyanation steps, with modifications in reaction conditions (e.g., catalysts, solvents) influencing yield and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the chlorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 6-chlorobenzo[d][1,3]dioxole with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzodioxole Carbonitriles

7-Bromobenzo[d][1,3]dioxole-4-carbonitrile (CAS 1898014-67-9)

  • Structural Difference : Bromine replaces chlorine at position 5.
  • Impact: Electronics: Bromine’s lower electronegativity (vs. Molecular Weight: Increased molecular weight (Br: ~80 vs. Cl: ~35) affects solubility and crystallinity. Synthetic Routes: Bromination may require harsher conditions (e.g., Br₂ or NBS) compared to chlorination .

6-Fluorobenzo[d][1,3]dioxole-4-carbonitrile (Hypothetical)

Heterocyclic Analogs with Carbonitrile Groups

4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile (CAS 320419-35-0)

  • Structure : Pyridazine ring with chloro, methylphenyl, and nitrile substituents.
  • Properties :
    • pKa : Predicted -3.30, indicating strong acidity due to electron-withdrawing nitrile and chloro groups .
    • Thermal Stability : Boiling point 376.9°C (predicted), higher than benzodioxole derivatives due to extended conjugation.

6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

  • Structure : Imidazo-thiazole fused ring with chlorophenyl substituent.
  • Key Differences :
    • Solubility : The imidazo-thiazole core may enhance water solubility compared to benzodioxole.
    • Biological Activity : Imidazo-thiazoles are often explored as kinase inhibitors, whereas benzodioxole derivatives may target different pathways .

Tetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile Derivatives

(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile

  • Structure: Contains a fused tetrahydrofuro-dioxole ring with aminopyrrolotriazine and hydroxymethyl groups.
  • Synthesis : Achieved via acetal formation using 2,2-dimethoxypropane and p-toluenesulfonic acid, yielding 95%—higher than benzodioxole derivatives due to optimized steric protection .
  • Applications : Intermediate in antiviral drug synthesis (e.g., remdesivir analogs).

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Melting Point (°C) Yield (%) pKa (Predicted) Key Applications
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile C₈H₄ClNO₂ Not reported ~75–95 Not available Pharmaceutical intermediates
7-Bromobenzo[d][1,3]dioxole-4-carbonitrile C₈H₄BrNO₂ Not reported ~70–85 Not available Material science
4-Chloro-1-(4-methylphenyl)-6-oxo-... C₁₂H₈ClN₃O Not reported ~80 -3.30 Enzyme inhibition studies
Tetrahydrofuro-dioxole derivative C₁₅H₁₈N₆O₅ Not reported 95 Not available Antiviral agents

Research Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at the 4-position, facilitating nucleophilic attacks in cross-coupling reactions.
  • Scalability : High-yield syntheses (e.g., 95% in tetrahydrofuro-dioxole derivatives) highlight the role of protecting groups in improving efficiency .

Biological Activity

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the family of benzo[d][1,3]dioxole derivatives, characterized by a dioxole ring fused with a benzene ring and a cyano group. Its structure can be represented as follows:

C9H6ClO2N\text{C}_9\text{H}_6\text{ClO}_2\text{N}

This configuration is significant in determining its interactions with biological targets.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. A notable study evaluated various derivatives for their activity against several bacterial strains. The results indicated that compounds related to this compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
6-ChloroS. aureus625
6-ChloroE. faecalis1250
6-ChloroPseudomonas aeruginosa500

The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity. It demonstrated significant effectiveness against Candida albicans, a common fungal pathogen.

Table 2: Antifungal Activity of this compound

CompoundFungal StrainMIC (µg/mL)
6-ChloroC. albicans312.5

These findings highlight the compound's dual action against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of related compounds on human cancer cell lines. While some derivatives showed promising tumor growth inhibition, others, including certain analogs of this compound, were found to be inactive against specific cancer lines . This variability underscores the importance of structure-activity relationship studies in optimizing therapeutic efficacy.

Case Studies

One case study focused on the synthesis and evaluation of various derivatives based on the benzo[d][1,3]dioxole framework. The study revealed that modifications to the dioxole ring significantly influenced both antibacterial and antifungal activities. For instance, substituents on the aromatic ring were found to enhance bioactivity through improved interaction with microbial targets .

Another investigation highlighted the potential of these compounds as insect growth regulators (IGRs), demonstrating that structural modifications could lead to enhanced insecticidal properties while retaining low toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis often involves halogenation and nitrile introduction. For example, chlorination of benzo[d][1,3]dioxole derivatives can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Nitrile groups may be introduced via nucleophilic substitution or cyanation reactions using catalysts like copper(I) cyanide (CuCN). Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or acetonitrile) are critical for minimizing side reactions .
  • Data Validation : Monitor reaction progress via TLC or HPLC. Yields are typically quantified using NMR or mass spectrometry, with purity assessed via DSC (melting point analysis) .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodology :

  • Structural Analysis : Use 1^1H/13^13C NMR to confirm substituent positions and nitrile functionality. IR spectroscopy can validate C≡N stretching (~2200 cm⁻¹).
  • Thermal Stability : Perform DSC to determine decomposition temperatures and identify polymorphic transitions. Thermogravimetric analysis (TGA) quantifies weight loss under controlled heating .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric assays or receptor-binding studies (e.g., radioligand displacement). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Cytotoxicity can be assessed via MTT assays on cell lines (e.g., HEK-293 or HepG2) .

Advanced Research Questions

Q. How do substituents (e.g., Cl vs. Br) on the benzo[d][1,3]dioxole scaffold influence reactivity and bioactivity?

  • Methodology : Compare halogenated analogs (e.g., 6-Bromo vs. 6-Chloro derivatives) via Hammett σ constants to quantify electronic effects. Assess lipophilicity using logP measurements (shake-flask method) and correlate with cellular permeability (Caco-2 assays). Biological activity differences are tested in dose-response assays (e.g., IC₅₀ comparisons for kinase inhibition) .
  • Data Interpretation : Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity but reduce metabolic stability compared to bromine .

Q. What computational strategies resolve contradictions in experimental binding affinity data?

  • Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions under physiological conditions. Free energy perturbation (FEP) calculations refine binding free energies. Validate with isothermal titration calorimetry (ITC) to reconcile discrepancies between computational and experimental ΔG values .

Q. How can researchers design experiments to probe the compound’s metabolic pathways?

  • Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I oxidation products (e.g., hydroxylation) and phase II conjugates (e.g., glucuronidation). Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic contributions .

Q. Structural and Mechanistic Analysis

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles. Compare with DFT-optimized geometries (e.g., Gaussian 16) to assess intramolecular interactions (e.g., halogen bonding). Powder XRD evaluates batch consistency .

Q. How does the nitrile group participate in supramolecular interactions?

  • Methodology : Analyze crystal packing via Hirshfeld surfaces (Mercury software) to quantify hydrogen-bonding (C≡N⋯H) and π-stacking interactions. Raman spectroscopy detects charge-transfer complexes in solution .

Q. Safety and Regulatory Considerations

Q. What toxicological assessments are critical for early-stage development?

  • Methodology : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity. Acute toxicity is evaluated in rodents (OECD 423 guidelines). Environmental persistence is modeled using EPI Suite to estimate biodegradation half-lives .

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

6-chloro-1,3-benzodioxole-4-carbonitrile

InChI

InChI=1S/C8H4ClNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,4H2

InChI Key

UPDXFTNEVVFBCP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C#N)Cl

Origin of Product

United States

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